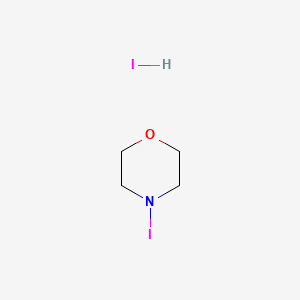

N-Iodomorpholine hydriodide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-iodomorpholine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8INO.HI/c5-6-1-3-7-4-2-6;/h1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOIUCVTBFWRCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90678979 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120972-13-6 | |

| Record name | 4-Iodomorpholine--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90678979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Iodomorpholine hydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Iodomorpholine Hydriodide

Classical Preparation Routes and Refinements

The traditional synthesis of N-Iodomorpholine hydriodide relies on the direct reaction of its precursors in a batch reactor setting. These methods are well-established and have been refined over time to improve yield and purity.

The most fundamental method for preparing this compound involves the direct reaction of morpholine (B109124) with molecular iodine. smolecule.com This reaction, first reported in 1943, forms the basis of many synthetic protocols. smolecule.com The process entails the nucleophilic attack of the nitrogen atom in the morpholine ring on an iodine molecule. This electrophilic substitution reaction results in the formation of the N-I bond, with hydriodic acid (HI) generated as a byproduct, which then forms the hydriodide salt with the N-iodomorpholine.

The reaction is typically carried out in a suitable solvent at ambient conditions. The stoichiometry is a straightforward 1:1 molar ratio of morpholine to iodine. Key steps in this process generally include the dissolution of morpholine, followed by the gradual addition of iodine with stirring. To ensure the removal of any unreacted iodine, a quenching step with sodium thiosulfate (B1220275) is often employed.

| Reactant | Molar Ratio | Key Role |

| Morpholine | 1 | Nucleophile |

| Iodine (I₂) | 1 | Electrophile |

To optimize the synthesis and handling of the product, anhydrous conditions are often preferred. The reaction of morpholine and iodine can be effectively performed in anhydrous methanol (B129727). In this environment, methanol acts as both a solvent and a proton source, which helps to stabilize the reaction intermediates and can accelerate the reaction rate. The use of anhydrous conditions is also beneficial in preventing unwanted side reactions that could be promoted by the presence of water.

Direct Reaction of Morpholine with Molecular Iodine

Advanced Synthetic Approaches

In recent years, the drive for more efficient, scalable, and safer chemical manufacturing has led to the development of advanced synthetic methodologies, with continuous flow chemistry emerging as a powerful tool.

Continuous flow synthesis offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for higher throughput and automation. durham.ac.ukrsc.org For the production of this compound, which often results in the formation of a slurry, specialized flow reactors are necessary to handle the solid product without clogging the system. durham.ac.ukrsc.org

A significant advancement in handling slurry-forming reactions in continuous flow is the use of an Agitated Cell Reactor (ACR). durham.ac.ukdurham.ac.uk An ACR consists of a series of interconnected cells, each equipped with a freely moving agitator. durham.ac.uk The agitation, typically driven by lateral shaking of the reactor block, creates dynamic mixing that effectively keeps the solid product suspended in the solvent. durham.ac.uk This prevents the accumulation of precipitate that would otherwise lead to blockages in a standard flow reactor. durham.ac.uk The use of an ACR has been successfully demonstrated for the continuous preparation of this compound, proving remarkably effective at managing the thick chemical slurry that is formed. durham.ac.uk

To maximize the productivity of the continuous flow synthesis of this compound, careful optimization of various flow parameters is crucial. These parameters include the residence time, reaction temperature, and the oscillation frequency of the agitators. For instance, in an optimized system, an ACR was able to produce 208 grams of this compound over a 9-hour period, which equates to a production rate of approximately 3.88 kg per week. durham.ac.uk The choice of solvent system is also critical. An ideal solvent would allow for the starting materials to be in a homogeneous solution while enabling near-quantitative precipitation of the this compound salt, thereby improving the isolated yield. durham.ac.uk Investigations have been carried out using solvent systems such as dichloromethane (B109758) and hexane (B92381) mixtures to achieve this balance. durham.ac.uk

| Parameter | Significance | Optimized Outcome |

| Residence Time | Ensures complete reaction | High conversion of reactants |

| Agitation Rate | Maintains solid suspension | Prevents reactor blockage |

| Solvent System | Affects solubility and precipitation | High isolated yield |

| Temperature | Influences reaction rate | Efficient and controlled reaction |

Utilization of Agitated Cell Reactors for Enhanced Productivity

In Situ Generation Strategies of this compound for Reaction Systems

The in situ, or within the reaction mixture, generation of this compound offers a significant advantage by circumventing the need to isolate the hygroscopic hydriodide salt, streamlining synthetic processes. This approach is particularly valuable in one-pot syntheses where the reactive species is formed and consumed in the same vessel.

Activation via Ionic Liquids and Oxidants

A modern and efficient strategy for the in situ generation of the active iodinating species from morpholine involves the use of a catalytic system composed of an ionic liquid, an oxidant, and an additive. nih.gov This method has proven effective in reactions such as the direct oxidative amination of benzoxazoles. semanticscholar.org

Recent studies have demonstrated a metal-free catalytic system for the C-H amination of benzoxazoles at room temperature. nih.govsemanticscholar.org The process utilizes the heterocyclic ionic liquid 1-butylpyridinium (B1220074) iodide ([BPy]I) as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and acetic acid as an additive. nih.gov The activation of morpholine is believed to occur through the in situ formation of a highly reactive N-I bond. nih.govmdpi.com

The proposed mechanism involves the initial oxidation of the ionic liquid, [BPy]I, by TBHP in the presence of acetic acid. nih.govmdpi.com This forms an intermediate, [BPy]⁺[I(OAc)₂]⁻, which subsequently releases acetylhypoiodite (a potent I⁺ source). nih.govmdpi.com Morpholine then reacts with this species to generate the activated N-iodomorpholine derivative directly in the reaction medium, which then proceeds to aminate the benzoxazole (B165842) substrate. nih.govmdpi.com

The effectiveness of this in situ strategy was compared to using pre-synthesized this compound. In the amination of benzoxazole, using a catalytic amount (15 mol%) of this compound with TBHP and acetic acid in an in situ approach resulted in a 95% yield of the desired product. nih.govsemanticscholar.orgmdpi.com In contrast, when a full equivalent of pre-made this compound was used under similar conditions without the full catalytic system, the product yield was significantly lower. nih.govsemanticscholar.orgmdpi.com

Table 1: Comparison of In Situ Generation vs. Pre-formed Reagent in the Amination of Benzoxazole nih.govsemanticscholar.orgmdpi.com

| Entry | Reagent/System | Reagent Loading (equiv.) | Oxidant (equiv.) | Additive (equiv.) | Solvent | Time (h) | Yield (%) |

| 1 | This compound | 1 | - | Acetic Acid (3) | CH₃CN | 3.5 | 25 |

| 2 | This compound | 2 | - | Acetic Acid (3) | CH₃CN | 3.5 | 53 |

| 3 | This compound (cat.) | 0.15 | TBHP (1.5) | Acetic Acid (3) | CH₃CN | 3.5 | 95 |

Chemical Reactivity and Mechanistic Investigations of N Iodomorpholine Hydriodide

Role as an Electrophilic Iodinating Reagent

N-Iodomorpholine hydriodide is recognized in organic synthesis as a versatile and effective electrophilic iodinating agent. It is an amine-iodine complex, often synthesized from the reaction of morpholine (B109124) and iodine, that serves to introduce iodine atoms into various organic molecules. uea.ac.uk The utility of this compound stems from the nature of the nitrogen-iodine (N-I) bond.

The fundamental reactivity of this compound lies in its capacity to act as an electrophilic iodine source. smolecule.com The nitrogen-iodine bond within the molecule is relatively weak, which facilitates the transfer of a positively polarized iodine atom (I⁺) to a nucleophilic center. smolecule.com This process allows for the formation of new carbon-iodine (C-I) bonds in a variety of substrates. smolecule.com

This reactivity is harnessed in several synthetic applications. For instance, this compound is used for the iodination of terminal alkynes, such as in the preparation of iodoalkynes that are precursors for more complex structures. researchgate.netscholaris.capolito.it It has also been employed in the iodination of (4-ethynylphenyl)diphenylphosphine oxide to produce (4-(iodoethynyl)phenyl)diphenylphosphine oxide, an intermediate for phosphine (B1218219) oxide-iodotriazole hybrids. sigmaaldrich.com The reaction proceeds by the nucleophilic attack of the substrate on the electrophilic iodine of the this compound, leading to the transfer of the iodine atom.

The introduction of iodine into molecules by this compound typically follows an electrophilic substitution reaction pathway. In these reactions, the compound delivers an iodine cation equivalent to an electron-rich species, such as an aromatic ring or an alkyne. The synthesis of the reagent itself, through the reaction of morpholine with iodine in methanol (B129727), proceeds via a mechanism where the nucleophilic nitrogen of morpholine attacks an iodine molecule, which acts as the electrophile, resulting in the formation of the N-I bond and hydriodic acid (HI).

While the primary use involves electrophilic iodination, the compound's reactivity profile can be influenced by reaction conditions and the presence of catalysts. For example, in certain contexts, it can participate in reactions catalyzed by copper(I), though its principal role remains that of an electrophile. scholaris.ca

Transfer of Iodine Atoms to Nucleophilic Centers

Catalytic Activity in Organic Transformations

Beyond its stoichiometric use as an iodinating agent, this compound exhibits catalytic activity in important organic reactions, particularly in oxidative aminations.

This compound has been identified as an effective catalyst for the direct oxidative C-H amination of benzoxazoles. nih.gov This transformation allows for the direct formation of a C-N bond at the C2 position of the benzoxazole (B165842) ring, yielding 2-aminobenzoxazole (B146116) derivatives which are recognized for their wide range of biological activities. The reaction typically proceeds under mild conditions, often at room temperature, using an oxidant like tert-butyl hydroperoxide (TBHP). nih.govnih.gov

In a typical catalytic cycle, only a small amount of this compound (e.g., 15 mol%) is required to achieve high yields of the aminated product. nih.gov The process is highly efficient for coupling various secondary amines, both cyclic and acyclic, with benzoxazole substrates. nih.govsemanticscholar.org

Table 1: Effect of this compound Loading on the Amination of Benzoxazole Reaction of benzoxazole (1a) with morpholine (2a) in the presence of acetic acid and an oxidant.

| Entry | Catalyst Loading (equiv.) | Oxidant | Yield (%) | Source(s) |

| 1 | 1.0 | - | 25 | nih.gov, semanticscholar.org |

| 2 | 2.0 | - | 53 | nih.gov, semanticscholar.org |

| 3 | 0.15 | TBHP | 95 | nih.gov |

The proposed mechanism for the catalytic C-H amination of benzoxazoles involves the in situ generation of a highly reactive species from the amine substrate. rsc.org It is suggested that the activation of the secondary amine occurs through the formation of a reactive N-I bond. rsc.org

A plausible pathway begins with the oxidation of an iodide source by an oxidant like tert-butyl hydroperoxide (TBHP) in the presence of an acid additive like acetic acid. nih.gov This generates a highly potent electrophilic iodine (I⁺) species. This species then reacts with the secondary amine (e.g., morpholine) to form an activated N-iodoamine intermediate in situ. nih.govrsc.org Subsequently, this activated intermediate reacts with the benzoxazole at the electron-rich C2 position, leading to the formation of the C-N bond and yielding the 2-aminobenzoxazole product after the elimination of hydrogen iodide. The catalytic nature of the reaction is sustained by the regeneration of the active iodine species.

The pathway of the this compound-catalyzed amination of benzoxazoles has been investigated to determine whether it proceeds through a radical or a non-radical (ionic) mechanism. rsc.org To probe for the involvement of radical intermediates, control experiments have been conducted using radical scavengers. rsc.org

It is important to note that the reaction pathway can be substrate-dependent. For instance, in the oxidative α-C–H amination of ketones using an iodide catalyst, the addition of radical inhibitors like TEMPO or BHT significantly suppressed the reaction, indicating a radical pathway for that particular class of substrates. sciencemadness.org However, for the C-H amination of benzoxazoles, the evidence points toward a non-radical, ionic mechanism. rsc.org

This compound as a Catalyst in Oxidative Amination Reactions

Influence of Co-oxidants (e.g., TBHP) and Additives (e.g., Acetic Acid) on Reactivity

The reactivity of this compound can be significantly enhanced by the use of co-oxidants and additives. A notable example is the use of tert-butyl hydroperoxide (TBHP) as a co-oxidant and acetic acid as an additive in the C-H oxidative amination of benzoxazoles. nih.govmdpi.com

In this reaction, TBHP is proposed to oxidize the iodide source to generate a more potent iodinating species. nih.gov Acetic acid, acting as an additive, is believed to facilitate the reaction, possibly by protonating intermediates and stabilizing the crucial N-I bond. The combination of this compound (in catalytic amounts), TBHP, and acetic acid has been shown to be highly effective, leading to excellent yields of the desired 2-aminobenzoxazole product. nih.govmdpi.com

Studies have shown that in the amination of benzoxazole with morpholine, using 15 mol% of this compound with 1.5 equivalents of TBHP and 3 equivalents of acetic acid resulted in a 95% yield of 2-morpholinobenzo[d]oxazole. nih.govmdpi.comsemanticscholar.org This highlights the synergistic effect of the co-oxidant and additive in promoting the catalytic activity of this compound. In contrast, the reaction of benzoxazole with one equivalent of this compound and three equivalents of acetic acid without a co-oxidant yielded only 25% of the product. nih.govmdpi.comsemanticscholar.org Increasing the this compound to two equivalents in the absence of a co-oxidant only increased the yield to 53%. nih.govmdpi.comsemanticscholar.org

Table 1: Reactivity of this compound in the Amination of Benzoxazole with Morpholine

| This compound (Equiv.) | TBHP (Equiv.) | Acetic Acid (Equiv.) | Yield (%) |

|---|---|---|---|

| 1 | 0 | 3 | 25 nih.govmdpi.comsemanticscholar.org |

| 2 | 0 | 3 | 53 nih.govmdpi.comsemanticscholar.org |

| 0.15 | 1.5 | 3 | 95 nih.govmdpi.comsemanticscholar.org |

Reaction conditions: benzoxazole (0.672 mmol), morpholine, in CH3CN at room temperature for 3.5 h.

Catalysis in Other C-H Functionalization Reactions

Beyond the amination of benzoxazoles, this compound has demonstrated its utility as a catalyst in other C-H functionalization reactions. It is recognized for its ability to facilitate C-H amination, a crucial process for introducing amino groups into organic molecules. This capability expands the chemical diversity available for developing new compounds.

For instance, it has been investigated in the direct α-C-H amination of ketones. sciencemadness.org Mechanistic studies in this context suggest the in situ generation of an activated N-iodoamine species is a plausible pathway. sciencemadness.org This indicates that this compound can act as a precursor to the catalytically active species in these transformations.

The compound is also employed as an iodinating reagent for terminal alkynes, a key step in the synthesis of iodoalkynes which are precursors for more complex molecules. scholaris.ca For example, it is used to prepare (4-(iodoethynyl)phenyl)diphenylphosphine oxide from (4-ethynylphenyl)diphenylphosphine oxide. sigmaaldrich.com These examples underscore the versatility of this compound in promoting various C-H functionalization reactions, either as a direct catalyst or as a key reagent for generating reactive intermediates.

Mechanistic Insights from Electron Density Profiles

The electron density profile of this compound provides valuable information for understanding its reactivity and optimizing reaction mechanisms. Analysis of electron density can offer insights into the electronic structure of the molecule, which governs its chemical behavior. nih.gov The iodine atom in this compound acts as a strong electrophile, a property that is central to its function as an iodinating agent.

The distribution of electron density can help to elucidate the nature of the N-I bond and how it interacts with other molecules. For instance, in halogen bonding, the electrophilic nature of the iodine atom allows it to form non-covalent interactions with nucleophiles, which can be a critical factor in its catalytic activity and in directing the stereochemical outcome of reactions. Computational studies focusing on electron density can help rationalize the observed reactivity and guide the design of more efficient catalytic systems. nih.govpolito.it

While specific detailed electron density profile data for this compound is not extensively published in the provided results, the general principle remains that such analyses are a powerful tool for mechanistic investigation in systems involving this reagent. nih.gov

Stability and Decomposition Pathways of this compound (Computational Prediction)

Computational studies are instrumental in predicting the stability and potential decomposition pathways of chemical compounds. While specific computational studies on the decomposition of this compound were not found in the provided search results, some insights can be inferred from related research.

For example, computational studies on the mechanism of BX3-ether cleavage suggest that a unimolecular pathway involving halogen migration can be thermodynamically unfavorable, favoring a bimolecular pathway. uea.ac.uk This type of computational analysis could be applied to understand the stability of the N-I bond in this compound and its propensity to decompose or participate in reactions. The continuous formation of the hydriodide salt of N-iodomorpholine in certain reactions suggests a dynamic equilibrium may be at play, influencing its stability and availability. mit.edu

The stability of this compound is a key factor in its application as a reagent. It is known to be an orange precipitate that can be isolated by filtration and dried in vacuo. uea.ac.uk Understanding its decomposition pathways through computational modeling would be crucial for optimizing its storage, handling, and reaction conditions to prevent the formation of undesired byproducts.

Applications of N Iodomorpholine Hydriodide in Advanced Organic Synthesis

Regioselective and Stereoselective Iodination Reactions

N-Iodomorpholine hydriodide serves as a potent iodinating agent, facilitating the introduction of iodine atoms into various organic substrates with high levels of control.

Iodination of (4-ethynylphenyl)diphenylphosphine Oxide

One notable application of this compound is in the iodination of (4-ethynylphenyl)diphenylphosphine oxide. This reaction produces (4-(iodoethynyl)phenyl)diphenylphosphine oxide, a key intermediate for the synthesis of more complex molecules like phosphine (B1218219) oxide-iodotriazole hybrids. sigmaaldrich.combiocompare.com The reaction demonstrates the reagent's efficacy in iodinating terminal alkynes.

Reaction Details:

| Substrate | Reagent | Product | Significance |

|---|

Synthesis of Iodo-1,4-Naphthoquinones

This compound, often in the form of a morpholine-iodine complex, is instrumental in the synthesis of various iodinated naphthoquinones. researchgate.net For instance, it is used to prepare 2-hydroxy-3-iodo-1,4-naphthoquinone, 2-amino-3-iodo-1,4-naphthoquinone, and 2-iodo-1,4-naphthoquinone from their respective parent naphthoquinones. researchgate.net These iodinated compounds are valuable precursors for biologically significant molecules, including 3-aryl-1,4-naphthoquinones. sigmaaldrich.combiocompare.com In some cases, the reaction of 1,4-naphthoquinone (B94277) with an excess of the morpholine-iodine complex in refluxing dichloroethane yields both 2-iodo-1,4-naphthoquinone and 2-morpholinyl-1,4-naphthoquinone. researchgate.net

Iodination of Naphthoquinone Derivatives:

| Starting Material | Product |

|---|---|

| 2-hydroxy-1,4-naphthoquinone (Lawsone) | 2-hydroxy-3-iodo-1,4-naphthoquinone |

| 2-amino-1,4-naphthoquinone | 2-amino-3-iodo-1,4-naphthoquinone |

Preparation of Bis-Iodoalkynes

The reagent is also effectively used in the preparation of bis-iodoalkynes, which are important building blocks in supramolecular chemistry and materials science. For example, the reaction of 1,3-diethynylnitrobenzene with this compound in the presence of catalytic copper(I) iodide affords the corresponding bis-iodoalkyne in high yield. nih.gov Similarly, it has been used to iodinate 3,5-diethynyl phenol (B47542) and a bis-alkyne functionalized pillar arene, yielding the desired bis-iodoalkynes quantitatively in some cases. rsc.orgresearchgate.net Another substrate, 3,5-diethynyl pyridine (B92270), is converted to the bis-iodoalkyne in 81% yield using this method. d-nb.info

Examples of Bis-Iodoalkyne Synthesis:

| Substrate | Conditions | Yield |

|---|---|---|

| 1,3-diethynylnitrobenzene | CuI (cat.), THF | 83% nih.gov |

| 3,5-diethynyl phenol | CuI (cat.), THF | Not specified researchgate.net |

| Pillar arene bis-alkyne | Not specified | Quantitative rsc.org |

| 3,5-diethynyl pyridine | CuI (cat.) | 81% d-nb.info |

Construction of Complex Nitrogen-Containing Heterocycles

This compound is a key reagent in the synthesis of various nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in medicinal chemistry.

Synthesis of 2-Aminobenzoxazoles

A significant application of this compound is in the synthesis of 2-aminobenzoxazoles. In a notable method, the reaction of benzoxazole (B165842) and morpholine (B109124) in the presence of this compound, tert-butyl hydroperoxide (TBHP), and acetic acid leads to the formation of 2-morpholinobenzo[d]oxazole in a high yield of 95%. mdpi.com This oxidative amination process is believed to proceed through the in-situ formation of a highly reactive N-I bond. mdpi.com Increasing the amount of this compound from one to two equivalents in the absence of TBHP was shown to increase the product yield from 25% to 53%. mdpi.com

Synthesis of 2-Morpholinobenzo[d]oxazole:

| Substrates | Reagents | Yield |

|---|---|---|

| Benzoxazole, Morpholine | This compound (15 mol%), TBHP, Acetic Acid | 95% mdpi.com |

| Benzoxazole | This compound (1 equiv.), Acetic Acid | 25% mdpi.com |

Access to Cyclic α-Aminonitrones via C-H Amination

This compound plays a role in iodine-catalyzed radical C-H amination reactions to form cyclic α-aminonitrones. acs.org While the primary catalytic system often involves molecular iodine and an oxidant like tert-butyl hydroperoxide (TBHP), the mechanism is understood to involve the in-situ formation of an N-iodoamine intermediate. acs.org This species undergoes homolytic cleavage to generate a nitrogen-centered radical, which then adds to a cyclic nitrone, such as a 2H-imidazole oxide. acs.org This cross-dehydrogenative coupling provides a direct method for incorporating cyclic amino groups into the nitrone structure, yielding novel heterocyclic derivatives in high yields. acs.org The synthesis of this compound is noted as part of the mechanistic study of this transformation. acs.org

Role in Supramolecular Chemistry and Assembly

This compound serves as a key reagent in the construction of complex molecular systems, facilitating the formation of both coordination complexes and assemblies driven by non-covalent interactions like halogen bonding.

This compound is utilized as a reagent in the synthesis of intricate supramolecular architectures based on silver bis(pyrazolyl)-methane complexes. biocompare.comsigmaaldrich.com This application leverages the compound's ability to participate in the formation of complex structures involving silver and pyrazolyl-methane units. While specific details of the reaction mechanism and conditions from primary research literature are limited in this immediate context, its role as a key synthetic component is noted by chemical suppliers. biocompare.comsigmaaldrich.com

A significant application of this compound in supramolecular chemistry is its use in the synthesis of iodo-functionalized molecules that act as halogen bond (XB) donors. Halogen bonding is a highly directional, non-covalent interaction that has become a valuable tool in anion recognition, sensing, and the construction of self-assembled materials. nih.govnih.gov

The compound is particularly effective for the iodination of terminal alkynes. In a typical procedure, a proto-alkyne is treated with this compound in the presence of a catalyst, such as copper(I) iodide (CuI), to afford the corresponding iodoalkyne in high yield. nih.govnih.govresearchgate.net These iodoalkynes are stable, versatile precursors for more complex molecular systems. For instance, they can be incorporated into larger scaffolds like pillar nih.govarenes or 3,5-bis-triazole pyridine frameworks through subsequent reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.govresearchgate.net The resulting iodo-triazole motifs are potent halogen bond donors, capable of selectively binding with anions. nih.gov

Table 1: Examples of Halogen-Bonding Precursors Synthesized with this compound

| Proto-Alkyne Precursor | Product | Yield | Application of Product | Reference |

| 3,5-Diethynyl pyridine | Bis-iodoalkyne of pyridine | 81% | Precursor for halogen and chalcogen bond donors for anion recognition studies. | nih.govresearchgate.net |

| Methyl ester alkyne | Iodo-alkyne methyl ester | 81% | Intermediate for a heteroditopic halogen bonding receptor for ion-pair extraction. | nih.gov |

| Bis alkyne-functionalised pillar nih.govarene | Bis-iodoalkyne pillar nih.govarene | Quantitative | Precursor for a fluorescent sensor for dicarboxylates and chemical warfare agent simulants. | researchgate.net |

This methodology demonstrates the crucial role of this compound in creating the foundational iodo-functionalized building blocks necessary for the rational design of advanced supramolecular systems driven by halogen bonding.

Formation of Silver Bis(pyrazolyl)-Methane Complex-Based Supramolecular Architectures

Development of Novel Synthetic Routes and Reaction Methodologies

This compound has been instrumental in the development of new, efficient, and environmentally conscious synthetic methods, particularly in the realm of C-H amination. mdpi.com A notable example is its application in the direct oxidative amination of benzoxazoles to produce 2-aminobenzoxazoles, which are important structural motifs in pharmaceuticals. mdpi.com

This novel methodology avoids the use of transition metals, which can be toxic and expensive. mdpi.com In one approach, a catalytic amount of this compound (e.g., 15 mol%) is used with an oxidant like tert-butyl hydroperoxide (TBHP) and an acetic acid additive. This system smoothly converts benzoxazoles and secondary amines into the desired 2-aminobenzoxazole (B146116) products in high yields (up to 95%) at room temperature. mdpi.com

Further innovation has led to the development of an in situ generation method. Instead of using the pre-formed this compound salt, the reactive N-I species is generated directly in the reaction mixture. This is achieved by using a recyclable heterocyclic ionic liquid, 1-butylpyridinium (B1220074) iodide ([BPy]I), as the iodine source and catalyst, which is oxidized by TBHP in the presence of morpholine. mdpi.com This one-pot synthesis avoids the need to handle the hygroscopic hydriodide salt. The proposed mechanism suggests that [BPy]I is first oxidized to form a highly potent iodine source, which then reacts with the amine (e.g., morpholine) to generate the active N-I bond in situ. This species then undergoes a reaction with benzoxazole to yield the aminated product. mdpi.com

Research into the reactivity of this compound in this transformation has shown a clear dependence on stoichiometry, as summarized in the table below.

Table 2: Reactivity of this compound in the Amination of Benzoxazole

| Reagents | This compound (equiv.) | Oxidant (equiv.) | Additive (equiv.) | Yield of 2-morpholinobenzo[d]oxazole | Reference |

| Benzoxazole, Acetic Acid | 1 | None | 3 | 25% | mdpi.com |

| Benzoxazole, Acetic Acid | 2 | None | 3 | 53% | mdpi.com |

| Benzoxazole, Morpholine, Acetic Acid | 0.15 (catalytic) | TBHP (1.5) | 3 | 95% | mdpi.com |

These findings highlight the development of a green and highly efficient synthetic route where this compound, whether added directly or generated in situ, is a key component for activating amines toward C-H amination. mdpi.com

Advanced Characterization Techniques and Research Insights for N Iodomorpholine Hydriodide

X-ray Crystallographic Analysis for Coordination and Supramolecular Structures

The structure of N-Iodomorpholine hydriodide is characterized as a coordination complex. X-ray analysis reveals a key interaction between the iodine atom and the nitrogen atom of the morpholine (B109124) ring. In this complex, the nucleophilic nitrogen atom of morpholine attacks an iodine molecule to form a distinct N-I covalent bond. This interaction is fundamental to the compound's ability to act as an electrophilic iodinating agent. The formation of this N-I bond is a result of an SN2-type mechanism where morpholine acts as the nucleophile and the iodine molecule is the electrophile.

While this compound itself is a precursor, it is instrumental in the synthesis of complex supramolecular structures held together by halogen bonds. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor). The compound is used as a reagent to introduce an iodine atom onto a molecular scaffold, which then serves as a halogen bond donor in larger assemblies. wiley.comnih.gov

For instance, researchers have synthesized tetraiodo propargyl calix acs.orgarene derivatives using this compound. unito.itpolito.it In the solid state, these iodoalkyne units form a double-layer assembly driven solely by halogen bonds between the iodine atoms. unito.itpolito.it Similarly, the reagent has been used to iodinate pillar rsc.orgarene precursors, creating hosts capable of binding various guest molecules through halogen bonding interactions. rsc.orgresearchgate.net These studies demonstrate the utility of this compound in creating precisely structured, functional supramolecular systems.

Table 1: Application in Halogen-Bonded Systems

| Precursor Molecule | Synthesized Structure | Key Finding | References |

|---|---|---|---|

| Calix acs.orgarene Derivative | Tetraiodo propargyl calix acs.orgarene | Formation of a double-layer assembly in the solid state driven by halogen bonds. | unito.it, polito.it |

| Pillar rsc.orgarene Derivative | Bis-iodoalkyne pillar rsc.orgarene | Created a host for binding dicarboxylates and a chemical warfare agent simulant via halogen bonding. | rsc.org, researchgate.net |

Elucidation of Iodine-Nitrogen Interactions

Spectroscopic Investigations for Mechanistic Elucidation

Spectroscopic methods are crucial for probing the reactive nature of this compound and for monitoring its role in chemical transformations. These techniques provide evidence for reaction mechanisms, help identify transient intermediates, and confirm the formation of products.

In certain reaction pathways, intermediates derived from this compound can exhibit radical characteristics. Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for detecting and characterizing species with unpaired electrons. A mechanistic study involving the C–H amination of nitrones utilized an I2–tert-butyl hydroperoxide (TBHP) system with cyclic amines like morpholine. acs.org The proposed mechanism involves the initial N-iodination of the amine, followed by the homolysis of the N–I bond to generate a nitrogen-centered radical. acs.org EPR spectroscopic experiments were instrumental in confirming the radical nature of this reaction pathway. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for the structural characterization of this compound and the products derived from its reactions. rsc.org Beyond simple characterization, NMR is a powerful tool for studying dynamic processes and intermolecular interactions. For example, in studies of supramolecular assemblies created using this compound as a reagent, ¹H NMR binding studies were used to confirm that guest molecules thread through the cavity of a pillar rsc.orgarene host. rsc.org It is also used to investigate the solution chemistry of precursors and to identify reaction intermediates, providing insight into mechanistic pathways. polito.itsemanticscholar.org

Table 2: NMR Spectroscopic Data for this compound

| Nucleus | Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H | D₂O | 3.70–3.85 | m | 4H, morpholine CH₂ |

(Note: 'm' denotes a multiplet, a complex signal resulting from spin-spin coupling.)

Infrared (IR) spectroscopy is a valuable technique for monitoring chemical reactions in real-time by tracking changes in the vibrational frequencies of functional groups. The formation of this compound from the reaction of morpholine and iodine can be monitored using in-line flow IR spectroscopy (FlowIR). mit.edu This process analytical technology (PAT) tool allows for the continuous tracking of the reaction, providing data on reaction kinetics and endpoint determination. mit.edu By monitoring the disappearance of reactant peaks and the appearance of product peaks in the IR spectrum, the progress of the synthesis can be followed efficiently. mit.edu

Theoretical and Computational Studies on N Iodomorpholine Hydriodide

Density Functional Theory (DFT) Calculations

DFT has emerged as a powerful tool for investigating the properties of N-Iodomorpholine hydriodide and the molecules synthesized from it. These calculations offer a deep understanding of the electronic characteristics that govern its function as a reagent.

Elucidation of Electron Density Profiles and Mechanistic Pathways

The reactivity of this compound as an electrophilic iodinating agent is fundamentally linked to its electronic structure. Theoretical studies suggest that the analysis of the compound's electron density profile is crucial for understanding and optimizing its role in reactions like electrophilic substitution and amination.

Computational methods, such as the calculation of Fukui indices, can be employed to predict the most likely sites for electrophilic iodination on a substrate. Furthermore, DFT allows for the modeling of reaction intermediates and transition states. By correlating this calculated data with experimental spectroscopic results, researchers can propose detailed mechanistic pathways for reactions involving this compound. While detailed electron density maps for the compound itself are not widely published, its application in synthesizing more complex molecules, whose reaction mechanisms are then studied by DFT, is common. researchgate.netscholaris.ca For instance, DFT calculations have been used to support the mechanistic proposals for copper-catalyzed cycloaddition reactions where iodoalkynes, prepared from this compound, are key precursors. researchgate.net

Computational Prediction of Stability and Decomposition Pathways

The stability of this compound is a critical factor in its storage and application, particularly in continuous manufacturing processes. Computational models that combine factors like exponential decay have been conceptualized to predict the compound's stability and potential decomposition pathways. mit.edu These predictive models are vital for process optimization and safety, aiming to minimize the degradation of the reagent and control the formation of by-products. However, detailed computational studies specifying the energetic barriers and products of this compound's decomposition pathways are not extensively detailed in the available literature.

Analysis of Sigma-Hole Characteristics of Iodine

A key feature of the iodine atom in this compound and its derivatives is the presence of a "sigma-hole" (σ-hole). This region of positive electrostatic potential, located on the iodine atom opposite the N-I covalent bond, is responsible for its ability to act as a potent halogen bond (XB) donor. unito.itacs.org

DFT calculations are instrumental in visualizing and quantifying this feature. By computing the molecular electrostatic potential (ESP) surface, researchers can rationalize the halogen bonding preferences of molecules. acs.org For example, this compound is used to synthesize tetra(O-iodopropargyl)calix mit.eduarene. unito.it DFT studies on this molecule show that attaching the iodine to an sp-hybridized carbon atom significantly enhances the positive character of the σ-hole compared to attachments with sp2 or sp3 carbons, making it a stronger XB donor. acs.org This enhancement is critical for the self-assembly of supramolecular architectures directed by halogen bonds. unito.itacs.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity

Molecular dynamics (MD) simulations offer a method to study the dynamic behavior of molecules, including conformational changes and intermolecular recognition processes over time. While MD simulations have been employed to investigate complex systems, such as the binding of small molecules to protein complexes or the stability of enzyme-inhibitor interactions, specific MD studies focusing on the conformational analysis and reactivity of this compound itself are not widely reported in the literature. polito.itresearchgate.net The application of MD to understand its solution-state dynamics and the initial stages of its reaction with various substrates remains an area for future investigation.

Computational Modeling of Non-Covalent Interactions

This compound is a crucial reagent for installing iodine atoms into molecules designed to study and exploit non-covalent interactions, particularly halogen bonding.

Quantification of Halogen Bonding Potency and Selectivity

Computational modeling plays a vital role in quantifying the strength and selectivity of halogen bonds in receptors synthesized using this compound. nih.govacs.org These receptors, often featuring iodoalkyne or iodotriazole motifs, are designed for anion recognition, and their efficacy is assessed through a combination of experimental and computational techniques. acs.orgrsc.org

DFT calculations are used to model the geometry of the receptor-anion complexes and to calculate their binding energies. These theoretical results supplement experimental data from techniques like NMR titration to determine association constants (Kₐ), which quantify the binding strength. mdpi.com For instance, in studies of bis-iodotriazole-pyridinium receptors, DFT calculations correlate well with experimental data, confirming strong binding and selectivity for certain anions. nih.govacs.org

Furthermore, computational studies, when combined with advanced experimental methods like X-ray Absorption Spectroscopy (XAS), can quantify the degree of covalency in a halogen bond. nih.govacs.org This analysis reveals significant charge transfer from the anion (the XB acceptor) to the iodotriazole moiety (the XB donor), providing a deeper, quantitative understanding of the nature of this powerful non-covalent interaction. nih.govacs.org

Interactive Data Table: Halogen Bond Geometric Parameters in a Supramolecular Assembly

This table presents geometric parameters for halogen bonds in a crystal structure involving a multivalent iodopropargylcalix mit.eduarene (synthesized using this compound) and a 4,4'-bipyridine (B149096) (bipy) acceptor. The data highlights the distances and angles characteristic of these interactions. acs.org

| Interacting Atoms (D···A) | D···A Distance (Å) | D-H···A Angle (°) | Normalized Distance (R) |

| I1···N1 | 2.924 | 176.6 | 0.83 |

| I3···N2 | 2.910 | 176.2 | 0.83 |

D = Donor (Iodine), A = Acceptor (Nitrogen). The normalized distance R is the ratio of the observed distance to the sum of the van der Waals radii, indicating the strength of the interaction. acs.org

Interactive Data Table: Anion Association Constants for Halogen-Bonding Receptors

The following table shows the association constants (Kₐ) for a halogen-bonding acs.orgcatenane receptor with various anions in a competitive solvent mixture (50% H₂O/MeOD). The receptor's XB donor groups were installed using a precursor synthesized from this compound. acs.org

| Anion | Association Constant (Kₐ, M⁻¹) |

| Bromide (Br⁻) | > 10⁴ |

| Iodide (I⁻) | > 10⁴ |

| Dihydrogen Phosphate (H₂PO₄⁻) | No Binding |

| Sulfate (SO₄²⁻) | No Binding |

Prediction of Host-Guest Binding Properties in Supramolecular Systems

Computational chemistry provides powerful tools to predict and understand the interactions between a host molecule and its intended guest. In the context of supramolecular systems synthesized using this compound, these studies often focus on the halogen bonds formed by the iodine atoms that the reagent installs. Theoretical models are used to calculate binding energies, visualize interaction geometries, and understand the factors driving selective guest recognition.

Research in this area has led to the development of sophisticated anion transporters and receptors. nih.govd-nb.info For example, computational studies have been performed on bidentate halogen bonding anion carriers, which were synthesized using this compound to create the necessary iodo-functionalized precursors. nih.gov These theoretical investigations provide insight into the thermodynamics of guest binding and the desolvation process at membrane interfaces, which are critical for predicting transport activity. nih.govresearchgate.net

Detailed Research Findings

Computational studies on a bidentate halogen bonding (XB) anionophore, synthesized using an iodoalkyne precursor made with this compound, have provided predictions of the free energies of dehydration (ΔGdehyd) for anions and the subsequent free energies of binding (ΔGbind) to the host molecule in a chloroform (B151607) solvent model. nih.gov These calculations are vital for understanding the selectivity of the host for different anions. For instance, the calculated dehydration energy for a chloride anion (Cl⁻) is significantly lower than that for a hydroxide (B78521) anion (OH⁻), indicating it is more easily stripped of its surrounding water molecules to engage with the host. nih.gov

The following tables summarize key computational findings for a representative halogen-bonding host molecule synthesized using this compound as a key reagent.

Table 1: Predicted Free Energies for Anion Dehydration and Binding This table presents the computationally predicted free energy changes for the dehydration of anions from an aqueous phase and their subsequent binding to a halogen-bonding anionophore (1·XB) in a chloroform model.

| Anion | Dehydration Free Energy (ΔGdehyd) (kcal mol⁻¹) | Binding Free Energy (ΔGbind) (kcal mol⁻¹) |

| Cl⁻ | 11.3 | -9.1 |

| OH⁻ | 85.0 | -15.0 |

| Data sourced from computational studies on anionophores. nih.gov |

Table 2: Anion Transport Activity and Selectivity This table shows the experimental transport activity (EC50) and selectivity of the halogen-bonding (1·XB), chalcogen-bonding (1·ChB), and hydrogen-bonding (1·HB) anionophores. Lower EC50 values indicate higher activity.

| Compound | EC50 (nM) [NMDG Assay] | Selectivity (Cl⁻ > H⁺/OH⁻) |

| 1·XB | 0.9 | 1.8 |

| 1·ChB | 5.3 | >18.9 |

| 1·HB | 15.6 | 1.1 |

| Data sourced from anion transport experiments in lipid bilayer vesicles. nih.govresearchgate.net |

These findings underscore the importance of theoretical predictions in designing functional supramolecular systems. By using reagents like this compound to construct specific molecular architectures, researchers can then employ computational methods to refine and predict the binding properties of these advanced materials, guiding the synthesis of hosts with high activity and selectivity. nih.govnih.gov

Future Research Directions and Emerging Applications

Expansion of Substrate Scope and Reaction Diversity for N-Iodomorpholine Hydriodide

While this compound is well-established for the iodination and amination of various organic molecules, ongoing research aims to significantly widen the range of substrates and reaction types it can influence. Its utility has been demonstrated in the synthesis of complex molecules, including phosphine (B1218219) oxide-iodotriazole hybrids and biologically relevant iodo-1,4-naphthoquinones. sigmaaldrich.com A key area of development is in C-H amination reactions, which are crucial for functionalizing organic molecules and creating diverse nitrogen-containing heterocycles for pharmaceutical development.

Recent studies have successfully employed the reagent for the direct oxidative amination of benzoxazoles using a variety of secondary amines. mdpi.comsemanticscholar.org This showcases the reagent's tolerance to different functional groups and molecular structures. The scope of amine substrates includes both cyclic and acyclic variants, highlighting the versatility of this method. mdpi.comsemanticscholar.org

Future work will likely focus on applying this reagent to a broader array of heterocyclic systems and complex natural product syntheses. Furthermore, its role in copper-catalyzed hydroamination reactions to form vinyl iodides suggests a rich area for discovering new reaction pathways. The preparation of iodoalkynes from terminal alkynes is another established application that continues to be explored for creating complex molecular architectures. scholaris.ca

Table 1: Examples of Substrate Scope in Amination of Benzoxazole (B165842) using this compound System Reaction conditions involved using 1-butylpyridinium (B1220074) iodide ([BPy]I) as a catalyst, tert-butyl hydroperoxide (TBHP) as an oxidant, and acetic acid as an additive at room temperature. mdpi.comsemanticscholar.org

| Secondary Amine Substrate | Resulting Product | Yield |

| Morpholine (B109124) | 2-morpholinobenzo[d]oxazole | 95% |

| Piperidine | 2-(piperidin-1-yl)benzo[d]oxazole | Good to Excellent |

| Thiomorpholine | 2-thiomorpholinobenzo[d]oxazole | Good to Excellent |

| 3-Methylpiperidine | 2-(3-methylpiperidin-1-yl)benzo[d]oxazole | Good to Excellent |

| 1-Methylpiperazine | 2-(4-methylpiperazin-1-yl)benzo[d]oxazole | Good to Excellent |

| Diethylamine | N,N-diethylbenzo[d]oxazol-2-amine | Good to Excellent |

| Dibenzylamine | N,N-dibenzylbenzo[d]oxazol-2-amine | Good to Excellent |

| Diallylamine | N,N-diallylbenzo[d]oxazol-2-amine | Good to Excellent |

Integration into Automated and High-Throughput Synthetic Platforms

The transition from traditional batch chemistry to automated and continuous flow processes is a major trend in modern chemical synthesis, and this compound is well-suited for this evolution. A significant breakthrough has been the development of a continuous flow method for the preparation of this compound itself using a commercially available agitated cell reactor (ACR). durham.ac.ukdurham.ac.uk This is particularly noteworthy because the reaction produces a thick slurry, a common challenge in flow chemistry. durham.ac.uk

The ACR maintains the solid particles in a uniform suspension, preventing blockages and allowing for consistent, medium-scale production, with demonstrated outputs equivalent to approximately 3.8 kg per week. durham.ac.ukcam.ac.uk This successful application proves the feasibility of integrating this compound chemistry into automated systems for process optimization and scale-up. smolecule.comcam.ac.uk Future research will likely explore the use of this reagent in telescoped reactions within integrated flow platforms, where it can be generated in situ and consumed in a subsequent step, enhancing safety and efficiency. mit.edu

Exploration of Novel Catalytic Cycles and Reaction Cascades

The function of this compound is expanding from a stoichiometric reagent to a key component in sophisticated catalytic cycles. A plausible mechanism has been proposed for its catalytic role in the oxidative amination of benzoxazoles. mdpi.comsemanticscholar.org This cycle relies on the in situ generation of a highly reactive N-I species from an iodide source (e.g., an ionic liquid) and an oxidant. mdpi.comsemanticscholar.org

The proposed catalytic cycle proceeds as follows:

Oxidation: An iodide source like 1-butylpyridinium iodide ([BPy]I) is oxidized by tert-butyl hydroperoxide (TBHP) in the presence of acetic acid. mdpi.comsemanticscholar.org

Formation of Active Species: This generates a potent electrophilic iodine source (I+). mdpi.comsemanticscholar.org

Activation of Amine: The I+ source combines with an amine (like morpholine) to form the highly reactive aminating agent. mdpi.comsemanticscholar.org

Amination: The activated amine reacts with the benzoxazole substrate. mdpi.comsemanticscholar.org

Product Formation: The desired aminated product is formed with the elimination of hydrogen iodide, which is neutralized, allowing the catalytic cycle to continue. mdpi.comsemanticscholar.org

Researchers are also investigating its use in complex reaction cascades, such as the palladium-catalyzed annulation of 5-iodotriazoles, to construct fused heterocyclic systems. scholaris.ca The ability to facilitate C-H activation and amination makes this compound a valuable tool for designing efficient, multi-step syntheses of complex molecules from simple precursors.

Design and Synthesis of New Classes of Materials Utilizing this compound as a Precursor

This compound is proving to be an indispensable reagent for the synthesis of molecular precursors used in materials science. Its primary role is in the efficient synthesis of iodoalkynes. d-nb.infonih.govd-nb.info These iodoalkynes are critical building blocks for creating advanced materials where the iodine atom acts as a potent halogen bond (XB) donor. d-nb.infounito.itpolito.it

These precursors are frequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create functionalized triazoles. d-nb.infonih.gov This methodology has been used to construct a variety of novel materials, including:

Heteroditopic Materials: Silica-based materials functionalized with receptors for cooperative sodium iodide binding and extraction. d-nb.info

Anion Receptors: Acyclic receptors containing both chalcogen bond (ChB) and halogen bond (XB) donors integrated into a pyridine (B92270) scaffold for selective anion recognition. nih.govd-nb.infowiley.com

Redox-Active Sensors: Disulfide-appended bis(ferrocene-(iodo)triazole) receptors that can be immobilized on surfaces for the electrochemical sensing of anions. nih.govresearchgate.net

The ability to precisely install an iodine atom onto an alkyne framework using this compound is crucial for tuning the electronic properties and binding affinities of these sophisticated materials. nih.govd-nb.info

Table 2: Applications of this compound as a Reagent for Material Precursors

| Precursor Synthesized | Material Class | Application |

| Iodo-alkynes | Halogen Bonding Heteroditopic Materials | Cooperative Ion-Pair Extraction |

| Bis-iodoalkynes | Anion Receptors (ChB/XB Donors) | Selective Anion Recognition & Sensing |

| Disulfide-appended iodoalkynes | Redox-Active Surface Sensors | Electrochemical Anion Sensing |

| Tetraiodo propargyl calix mdpi.comarene | Supramolecular Assemblies | Halogen-Bonded Double Layer Assemblies |

Development of Sustainable and Green Chemistry Approaches in its Application

Aligning chemical synthesis with the principles of green chemistry is a critical goal for future research, and this compound is at the center of several sustainable methodologies. A key development is its in situ generation using a recyclable ionic liquid, 1-butylpyridinium iodide ([BPy]I), as a catalyst. mdpi.com This approach avoids the need to isolate the reagent, which is known to be hygroscopic, and the ionic liquid can be recovered and reused multiple times without a significant drop in performance. mdpi.comsemanticscholar.org

Many of the reactions utilizing this system are metal-free and can be conducted under mild conditions, such as at room temperature, which reduces energy consumption and avoids the use of toxic and expensive heavy metals. mdpi.comsemanticscholar.org Furthermore, the integration of this compound synthesis into continuous flow reactors represents a significant advancement in green process engineering. durham.ac.uk Flow chemistry offers enhanced safety, better heat and mass transfer, reduced waste generation, and the potential for process intensification, all of which are core tenets of sustainable chemical manufacturing. durham.ac.ukcam.ac.uk

Q & A

Q. What spectroscopic techniques elucidate the iodination mechanism of this compound?

- Methodological Answer : Use in situ Raman spectroscopy to track iodide release kinetics. NMR (¹H, ¹³C) can identify intermediates (e.g., Cu-I adducts). For radical pathways, employ EPR spectroscopy with spin traps like TEMPO. Correlate spectral data with DFT-calculated intermediates to propose a mechanistic pathway .

Q. How does this compound’s reactivity compare to structurally analogous iodinating agents in C–H activation?

- Methodological Answer : Benchmark against agents like N-iodosuccinimide (NIS) using model substrates (e.g., benzofurans). Measure turnover frequencies (TOF) and compute Fukui indices to predict electrophilic iodination sites. Comparative kinetic isotope effect (KIE) studies can distinguish between radical and ionic mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.